MFCD18317914
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Overview
Description
MFCD18317914 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317914 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity. For example, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents .
Industrial Production Methods: Industrial production of this compound is designed to be efficient and scalable. The preparation method is simple and easy to implement, making it suitable for large-scale production. The crystal form of the compound prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: MFCD18317914 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the Suzuki–Miyaura coupling reaction, which is widely used in organic synthesis, involves the use of boron reagents and palladium catalysts . Additionally, ambient catalyst-free oxidation reactions of aromatic amines using water radical cations have been explored .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Suzuki–Miyaura coupling reaction typically results in the formation of carbon-carbon bonds, while oxidation reactions can lead to the formation of quaternary ammonium cations .
Scientific Research Applications
MFCD18317914 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of MFCD18317914 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions within cells. The detailed mechanism of action depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD18317914 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar chemical structures and reactivity but may differ in their specific applications and properties .
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its stability, solubility, and ease of preparation make it particularly valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-2-1-7(12(16)17)5-9(10)11-6-8(13(18)19)3-4-15-11/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCVIKVFEAMMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687889 |
Source
|
Record name | 2-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-33-0 |
Source
|
Record name | 2-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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